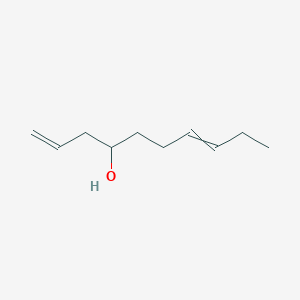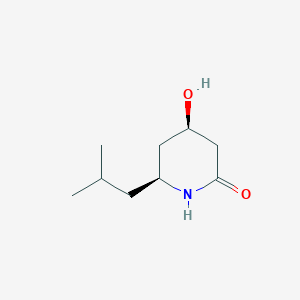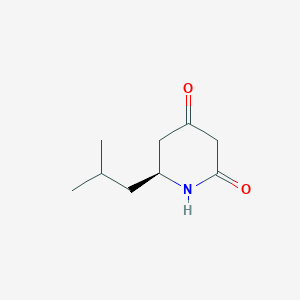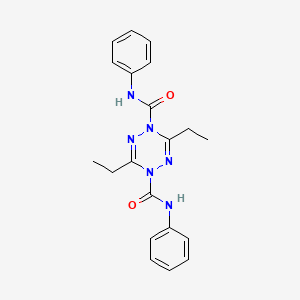![molecular formula C25H47N3O4 B12529732 N-[3-(Hexadecyloxy)-2-hydroxypropyl]-L-histidine CAS No. 738592-25-1](/img/structure/B12529732.png)
N-[3-(Hexadecyloxy)-2-hydroxypropyl]-L-histidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[3-(Hexadecyloxy)-2-hydroxypropyl]-L-histidine is a synthetic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of a hexadecyloxy group attached to a hydroxypropyl chain, which is further linked to an L-histidine moiety. The combination of these functional groups imparts distinct physicochemical properties to the compound, making it suitable for diverse applications in chemistry, biology, and medicine.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(Hexadecyloxy)-2-hydroxypropyl]-L-histidine typically involves a multi-step process. One common synthetic route includes the following steps:
Preparation of 3-(Hexadecyloxy)-2-hydroxypropylamine: This intermediate is synthesized by reacting hexadecanol with epichlorohydrin under basic conditions to form 3-(hexadecyloxy)-1,2-epoxypropane. The epoxy compound is then reacted with ammonia to yield 3-(hexadecyloxy)-2-hydroxypropylamine.
Coupling with L-histidine: The 3-(hexadecyloxy)-2-hydroxypropylamine is then coupled with L-histidine using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is typically carried out in an organic solvent such as dichloromethane at room temperature.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
N-[3-(Hexadecyloxy)-2-hydroxypropyl]-L-histidine can undergo various chemical reactions, including:
Oxidation: The hydroxypropyl group can be oxidized to form corresponding ketones or aldehydes using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to form alcohols or amines using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The hexadecyloxy group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution, chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in ether, sodium borohydride in methanol.
Substitution: Alkyl halides or aryl halides in the presence of a base such as sodium hydride or potassium tert-butoxide.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted alkyl or aryl derivatives.
Aplicaciones Científicas De Investigación
N-[3-(Hexadecyloxy)-2-hydroxypropyl]-L-histidine has a wide range of applications in scientific research:
Chemistry: Used as a surfactant and emulsifying agent in various chemical formulations.
Biology: Employed in the study of membrane proteins and lipid interactions due to its amphiphilic nature.
Medicine: Investigated for its potential as a drug delivery agent, particularly in targeting specific tissues or cells.
Industry: Utilized in the formulation of cosmetics and personal care products for its moisturizing and emulsifying properties.
Mecanismo De Acción
The mechanism of action of N-[3-(Hexadecyloxy)-2-hydroxypropyl]-L-histidine is primarily attributed to its amphiphilic structure, which allows it to interact with both hydrophilic and hydrophobic environments. This property enables the compound to integrate into lipid bilayers and modulate membrane fluidity and permeability. In drug delivery applications, the compound can facilitate the encapsulation and transport of therapeutic agents to target cells, enhancing their bioavailability and efficacy.
Comparación Con Compuestos Similares
N-[3-(Hexadecyloxy)-2-hydroxypropyl]-L-histidine can be compared with other similar compounds such as:
N-[3-(Hexadecyloxy)-2-hydroxypropyl]-N-(2-hydroxyethyl)hexadecanamide: Similar in structure but differs in the presence of an additional hydroxyethyl group, which may affect its solubility and interaction with biological membranes.
N-[3-(Dimethylamino)propyl]-octadecanamide:
The uniqueness of this compound lies in its combination of a long alkyl chain with a histidine moiety, providing a balance of hydrophobic and hydrophilic properties that are advantageous in various scientific and industrial applications.
Propiedades
Número CAS |
738592-25-1 |
|---|---|
Fórmula molecular |
C25H47N3O4 |
Peso molecular |
453.7 g/mol |
Nombre IUPAC |
(2S)-2-[(3-hexadecoxy-2-hydroxypropyl)amino]-3-(1H-imidazol-5-yl)propanoic acid |
InChI |
InChI=1S/C25H47N3O4/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-32-20-23(29)19-27-24(25(30)31)17-22-18-26-21-28-22/h18,21,23-24,27,29H,2-17,19-20H2,1H3,(H,26,28)(H,30,31)/t23?,24-/m0/s1 |
Clave InChI |
WTMUNSCSKJRWOQ-CGAIIQECSA-N |
SMILES isomérico |
CCCCCCCCCCCCCCCCOCC(CN[C@@H](CC1=CN=CN1)C(=O)O)O |
SMILES canónico |
CCCCCCCCCCCCCCCCOCC(CNC(CC1=CN=CN1)C(=O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![Benzamide, 3-[5-[[(3,5-dihydroxyphenyl)methyl]amino]-3-pyridinyl]-](/img/structure/B12529685.png)
![[6-(Benzyloxy)hex-2-en-1-yl]benzene](/img/structure/B12529692.png)




![1,2,4-Triazine-6(1H)-thione,5-[(4-methylphenyl)methyl]-3-phenyl-](/img/structure/B12529714.png)


![4-Pyrimidineacetonitrile,a-2(3H)-benzothiazolylidene-2-[[2-(3-pyridinyl)ethyl]amino]-,(aZ)-](/img/structure/B12529722.png)

